molecular formula C9H9ClO2S B1431244 1-Phenylcyclopropane-1-sulfonyl chloride CAS No. 1359655-41-6

1-Phenylcyclopropane-1-sulfonyl chloride

Cat. No.: B1431244
CAS No.: 1359655-41-6
M. Wt: 216.68 g/mol
InChI Key: LYYCQAQCTDHPOK-UHFFFAOYSA-N
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Description

1-Phenylcyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO2S. It is a useful synthetic compound often employed in various chemical reactions and research applications. The compound is characterized by a cyclopropane ring attached to a phenyl group and a sulfonyl chloride functional group.

Preparation Methods

1-Phenylcyclopropane-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylcyclopropane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfonyl chloride product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Phenylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield sulfonic acids or sulfonyl chlorides with different substituents.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, sulfonyl hydrides, and sulfonic acids.

Scientific Research Applications

1-Phenylcyclopropane-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into various molecules.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-phenylcyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

1-Phenylcyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a methyl group instead of a phenyl group.

    Benzenesulfonyl chloride: Similar to this compound but lacks the cyclopropane ring.

    Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of a phenyl group.

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic properties, influencing its reactivity and applications.

Properties

IUPAC Name

1-phenylcyclopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYCQAQCTDHPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359655-41-6
Record name 1-phenylcyclopropane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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